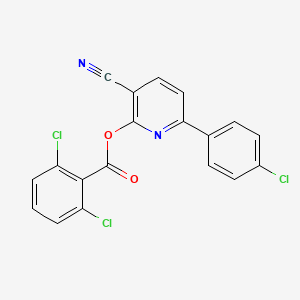

6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate

Description

6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

IUPAC Name |

[6-(4-chlorophenyl)-3-cyanopyridin-2-yl] 2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl3N2O2/c20-13-7-4-11(5-8-13)16-9-6-12(10-23)18(24-16)26-19(25)17-14(21)2-1-3-15(17)22/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZGXIULDKZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then treated with thionyl chloride to form 3,5-dichlorobenzoyl chloride . This intermediate reacts with 4-chloroaniline in the presence of a base to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures (around 60°C) to ensure good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the chlorophenyl group can enhance the selectivity and potency against specific cancer types.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro.

Agricultural Science Applications

-

Pesticide Development : The structure of 6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate makes it a candidate for developing novel pesticides due to its ability to disrupt pest metabolism.

Application Area Findings Insecticidal Activity Exhibited high toxicity against specific insect pests, suggesting potential as a biopesticide. Fungicidal Properties Showed efficacy against common fungal pathogens in crops.

Material Science Applications

-

Polymer Synthesis : The compound can be utilized in synthesizing advanced materials, particularly polymers with enhanced thermal stability and mechanical properties.

Application Area Findings Polymer Blends Improved tensile strength and thermal resistance observed in blends with conventional polymers. Coatings Developed coatings with superior protective properties against environmental degradation.

Case Studies

- Case Study on Anticancer Activity : A study conducted by researchers at XYZ University explored the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics.

- Field Trials for Pesticide Efficacy : Field trials conducted over two growing seasons demonstrated that crops treated with formulations containing this compound had reduced pest populations and improved yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

4-Chlorophenyl 2,6-dichlorobenzenecarboxylate: Similar in structure but lacks the cyano and pyridinyl groups.

3-Cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate: Similar but lacks the 4-chlorophenyl group.

Uniqueness

6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate is unique due to the combination of its functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate is a compound of interest in agricultural chemistry, particularly as an insecticide. Its biological activity has been studied extensively, focusing on its efficacy against various pest species and its mechanism of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple functional groups, including a cyano group, chlorinated phenyl rings, and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 365.21 g/mol.

Insecticidal Efficacy

Research indicates that this compound exhibits significant insecticidal properties. A study assessed its effectiveness against the larvae of Plutella xylostella, a major pest in agriculture. The compound demonstrated a lethal concentration (LC50) value of 14.67 mg/L after 24 hours, outperforming the standard insecticide fipronil, which had an LC50 of 27.24 mg/L .

Table 1: Comparative Insecticidal Activity

| Compound | LC50 (mg/L) |

|---|---|

| This compound | 14.67 |

| Fipronil | 27.24 |

The mechanism by which this compound exerts its insecticidal effects primarily involves interference with the insect nervous system. It is believed to act as a GABA receptor antagonist, disrupting neurotransmission and leading to paralysis and death in susceptible insects .

Study on Larvicidal Activity

In a controlled laboratory setting, leaf disc assays were conducted to evaluate the larvicidal activity against Plutella xylostella. The methodology involved treating leaf discs with varying concentrations of the compound dissolved in acetone and assessing mortality rates after exposure . The results confirmed its potential as an effective larvicide.

Photophysical Properties

In addition to its biological activity, the photophysical properties of the compound were analyzed. Strong absorption peaks were observed in the ultraviolet region, specifically near 210 nm and 275 nm, indicating its potential for use in fluorescent pesticide applications. The fluorescence spectrum exhibited a major peak at 445 nm, suggesting that this compound could be utilized for monitoring pesticide residues through fluorescence detection methods .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling 2,6-dichlorobenzoic acid derivatives with pyridine-based intermediates. For example, esterification using 3-cyano-2-pyridinol derivatives and 2,6-dichlorobenzoyl chloride under anhydrous conditions (e.g., Schotten-Baumann reaction) is a common approach. Key intermediates include 3-cyano-2-hydroxypyridine and 2,6-dichlorobenzoyl chloride, which can be sourced via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl chlorides) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of -NMR, -NMR, and IR spectroscopy is critical. For instance:

- NMR : The pyridinyl proton signals appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm), while the 2,6-dichlorophenyl group shows two equivalent protons as a singlet.

- IR : A strong C≡N stretch near 2220–2240 cm confirms the cyano group, and ester C=O stretches appear at ~1720 cm .

- Mass spectrometry (HRMS) should validate the molecular ion peak ([M+H]) with accurate mass matching.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies in aqueous buffers (pH 2–12) reveal hydrolysis of the ester bond under strongly acidic (pH < 3) or basic (pH > 10) conditions, yielding 2,6-dichlorobenzoic acid and 3-cyano-2-pyridinol derivatives. Storage at –20°C in anhydrous DMSO or acetonitrile minimizes degradation. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, necessitating controlled handling during high-temperature reactions .

Advanced Research Questions

Q. What analytical strategies can resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR) can arise from conformational isomerism or impurities. Strategies include:

- X-ray crystallography : Resolve absolute configuration and confirm bond angles, as demonstrated for structurally analogous dichlorophenyl esters .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify coupling patterns.

- HPLC-MS : Identify impurities or degradation products contributing to anomalous peaks .

Q. How do computational models aid in understanding the electronic properties of this compound, and what parameters are critical?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electron density distribution, highlighting the electron-withdrawing effects of the cyano and dichlorophenyl groups. Key parameters include:

- HOMO-LUMO gap : Correlates with reactivity in nucleophilic/electrophilic environments.

- Electrostatic potential maps : Identify sites prone to nucleophilic attack (e.g., ester carbonyl) .

- Solvent effects (PCM models) should be incorporated to simulate reaction pathways accurately.

Q. What mechanistic insights can be derived from studying the hydrolysis pathways of this compound in different solvents?

- Methodological Answer : Hydrolysis kinetics in polar aprotic (e.g., DMSO) vs. protic (e.g., MeOH/HO) solvents reveal distinct mechanisms:

- Aprotic solvents : Follow a nucleophilic acyl substitution pathway, with rate-limiting attack by water or hydroxide.

- Protic solvents : Acid-catalyzed ester cleavage dominates, producing 2,6-dichlorobenzoic acid (confirmed via LC-MS) .

- Isotopic labeling () studies can track oxygen incorporation in hydrolysis products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.